(2,6-Difluoro-4-methylphenyl)methanamine
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Overview
Description
(2,6-Difluoro-4-methylphenyl)methanamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-4-methylphenyl)methanamine typically involves the following steps:
Halogenation: The starting material, 4-methylbenzylamine, undergoes halogenation to introduce fluorine atoms at the 2 and 6 positions.
Amination: The halogenated intermediate is then subjected to amination to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-4-methylphenyl)methanamine undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: NaOMe, KOtBu, NH3
Major Products Formed
Oxidation: Imines, Nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(2,6-Difluoro-4-methylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties such as thermal stability and chemical resistance.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and molecular interactions.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,3-Difluoro-4-methylphenyl)methanamine: Similar structure but with fluorine atoms at the 2 and 3 positions.
(2,4-Difluoro-4-methylphenyl)methanamine: Fluorine atoms at the 2 and 4 positions.
(2,5-Difluoro-4-methylphenyl)methanamine: Fluorine atoms at the 2 and 5 positions.
Uniqueness
(2,6-Difluoro-4-methylphenyl)methanamine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. The 2,6-difluoro substitution pattern provides distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,6-difluoro-4-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5-2-7(9)6(4-11)8(10)3-5/h2-3H,4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZDZCDZDKZOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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